2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C9H13N3O2S |
|---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O2S/c1-14-9-11-8(7(6-13)15-9)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
InChI Key |
AOXHURDKZQHDIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-5-formyl-1,3-thiazole Intermediates
Several patents describe the preparation of 4-methyl-5-formyl-1,3-thiazole, a closely related intermediate, which can be adapted for the methoxy-substituted analog.
Method A: Reduction of Thiazole Esters to Hydroxymethyl Derivatives Followed by Oxidation
- Starting from 4-methyl-thiazole-5-carboxylic acid ethyl ester, sodium borohydride reduction in the presence of aluminum chloride at low temperatures (-10 to +15 °C) yields 4-methyl-5-hydroxymethyl-thiazole with high purity (97-98% by HPLC).
- Subsequent oxidation of the hydroxymethyl group to the aldehyde is achieved using TEMPO-mediated oxidation with sodium hypochlorite at 0-2 °C, in the presence of potassium bromide and sodium bicarbonate, providing 4-methyl-5-formyl-thiazole in 97-98% purity.
- Alternatively, oxidation using pyridinium chlorochromate (PCC) in dichloromethane at 15-30 °C yields the aldehyde with >99% purity.
Table 1: Key Reaction Conditions for Thiazole-5-carbaldehyde Preparation
| Step | Reagents/Conditions | Temperature (°C) | Yield/Purity (%) | Notes |
|---|---|---|---|---|
| Reduction of ester to alcohol | Sodium borohydride, AlCl3, glyme solvent | -10 to +25 | 97-98 (HPLC) | Stirring 4 h, monitored by HPLC |
| Oxidation to aldehyde (TEMPO) | TEMPO, NaOCl, KBr, NaHCO3, CH2Cl2 | 0 to 2 | 97-98 (HPLC) | Slow addition of bleach over 1 h |
| Oxidation to aldehyde (PCC) | Pyridinium chlorochromate, CH2Cl2 | 15 to 30 | >99 (HPLC) | Stirring 2 h, extraction steps |
Introduction of the Methoxy Group at the 2-Position
While direct literature on 2-methoxy substitution on thiazole-5-carbaldehyde is limited, common synthetic approaches include:
- Nucleophilic aromatic substitution on a suitable 2-halogenated thiazole intermediate with sodium methoxide or other methoxy donors.
- Methylation of 2-hydroxy-thiazole intermediates using methylating agents such as methyl iodide under basic conditions.
These methods are standard in heterocyclic chemistry and can be adapted to the thiazole core post aldehyde installation or vice versa, depending on the stability of functional groups.
Attachment of the Piperazine Moiety at the 4-Position
Piperazine Coupling via Nucleophilic Substitution
- The 4-position of the thiazole ring can be functionalized with a leaving group (e.g., halogen or sulfonyl group).
- Piperazine is introduced by nucleophilic substitution, often under mild conditions with bases such as triethylamine in aprotic solvents (e.g., dichloromethane or dimethylformamide).
- Coupling reactions are typically stirred at room temperature for 1-4 hours to achieve completion.
Sulfonyl Piperazine Intermediates
- In related syntheses of thiazole-piperazine conjugates, aryl sulfonyl piperazines are prepared by reacting piperazine with aryl sulfonyl chlorides in the presence of triethylamine at 0 °C, followed by coupling to thiazole carboxylic acids using carbodiimide-mediated amide bond formation.
- Although this is more common in sulfonyl derivatives, the methodology informs the preparation of piperazine-substituted thiazoles.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ester reduction | Sodium borohydride, AlCl3, glyme, low temp | 4-methyl-5-hydroxymethyl-thiazole |
| 2 | Oxidation | TEMPO, NaOCl, KBr, NaHCO3, CH2Cl2, 0-2 °C | 4-methyl-5-formyl-thiazole |
| 3 | Methoxy substitution | Sodium methoxide or methyl iodide, base | 2-methoxy-4-methyl-5-formyl-thiazole |
| 4 | Piperazine substitution | Piperazine, base (triethylamine), aprotic solvent | 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde |
Analytical and Purity Considerations
- High performance liquid chromatography (HPLC) is the standard analytical method for monitoring reaction progress and purity, with typical purity levels of intermediates and final products ranging from 97% to >99%.
- Other characterization techniques include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a ligand for specific receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde are compared below with analogous thiazole-5-carbaldehyde derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.
Table 1: Comparative Analysis of Thiazole-5-carbaldehyde Derivatives
Key Structural and Functional Comparisons
Trifluoromethylphenyl in introduces lipophilicity, favoring agrochemical applications where membrane penetration is critical. Pyridin-4-yl in provides aromatic π-stacking capabilities, useful in designing enzyme inhibitors for pesticides.
Chloro and oxo groups in create an electron-deficient thiazole ring, increasing electrophilicity at the formyl group for nucleophilic reactions.
Biological and Industrial Applications
- Piperazine-containing derivatives are prioritized in pharmaceutical research due to their resemblance to bioactive molecules (e.g., antipsychotics) .
- Agrochemical derivatives (e.g., ) leverage substituents like trifluoromethyl or pyridine for enhanced pesticidal activity and environmental stability.
- The 4-chloro-2-oxo analog serves as a versatile intermediate in synthesizing heterocyclic libraries due to its reactive aldehyde and chloro groups.
Synthetic Methodologies
- Thiazole-5-carbaldehydes are typically synthesized via Hantzsch thiazole synthesis, followed by substitution reactions (e.g., nucleophilic addition of piperazine) .
- Docking studies (e.g., ) suggest that substituents like bromophenyl (as in compound 9c) improve binding affinity to biological targets, implying that the target compound’s piperazine group may optimize receptor interactions.
Biological Activity
2-Methoxy-4-(piperazin-1-yl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure and Composition:
- Molecular Formula: CHNOS
- Molecular Weight: 227.29 g/mol
- IUPAC Name: 2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | 2-methoxy-4-piperazin-1-yl-1,3-thiazole-5-carbaldehyde |
| InChI Key | AOXHURDKZQHDIZ-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. This compound may act as a ligand for various receptors, influencing cellular pathways that lead to therapeutic effects.
Key Mechanisms Include:
- Anticancer Activity: The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer (T-47D) and other malignancies. It operates by inducing apoptosis and disrupting cell cycle progression.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In studies involving multidose testing against breast cancer cell lines, it was found to have higher cytotoxic activity than standard chemotherapeutics such as Staurosporine. The compound's IC values reflect its potency in inhibiting cancer cell growth.
Case Study:
A study evaluated the compound's effects on the T-47D breast cancer cell line, revealing that it induced early and late apoptosis at specific concentrations. The mechanism involved cell cycle arrest at the S phase, leading to increased apoptosis markers such as caspase activation and p53 expression enhancement .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment. Its structural features allow it to interact with microbial targets effectively.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC (µM) |
|---|---|---|
| 2-Methoxy-4-(piperazin-1-yl)aniline | Moderate anticancer activity | 10.5 |
| 2-Methoxy-4-(piperazin-1-yl)pyrimidine | Low antimicrobial activity | 15.0 |
| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | High cytotoxicity against melanoma cells | 8.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
